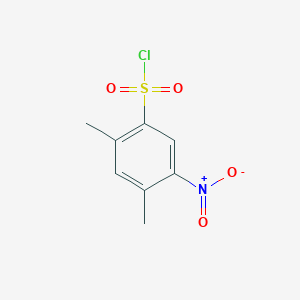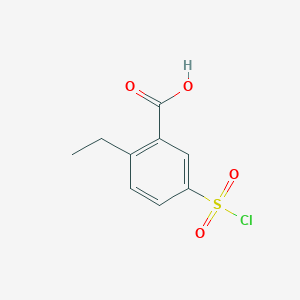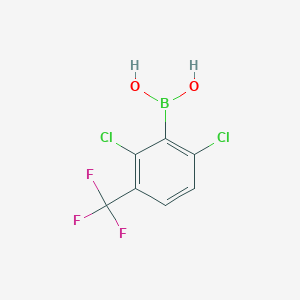
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in the pharmaceutical industry for the synthesis of drugs, such as antimalarials, antibiotics, and antivirals.
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is C7H4BCl2F3O2 . The SMILES string representation is OB(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)O .Chemical Reactions Analysis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also be used in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical form of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is solid . The molecular weight is 258.82 .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid derivatives have been explored for their catalytic properties and utility in organic synthesis. For instance, derivatives of phenylboronic acid have been shown to catalyze dehydrative condensation between carboxylic acids and amines, enabling efficient amidation processes critical for peptide synthesis and pharmaceutical development (Wang, Lu, & Ishihara, 2018). Additionally, the Suzuki–Miyaura reaction has been employed to selectively synthesize diaryl-3-(trifluoromethyl)pyridines using 2,6-dichloro-3-(trifluoromethyl)pyridine, demonstrating its role in facilitating the formation of complex aromatic compounds (Ahmed et al., 2013).
Protective Groups in Synthesis
Phenylboronic esters derived from 2,6-bis(trifluoromethyl)phenylboronic acids have been applied as protective groups for diols, showcasing their stability and reusability in organic transformations. This approach provides a strategy for the protection and deprotection of functional groups under mild conditions, crucial for the synthesis of complex organic molecules with high precision (Shimada et al., 2018).
Materials Science and Nanotechnology
In the realm of materials science, phenylboronic acid derivatives have been utilized for the fabrication of advanced materials and nanotechnologies. For example, the decoration of polymeric nanomaterials with phenylboronic acids has opened new avenues in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acids for targeted therapeutic applications and sensitive detection of biological molecules (Lan & Guo, 2019).
Safety And Hazards
The safety information for 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZCAHXSFQDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




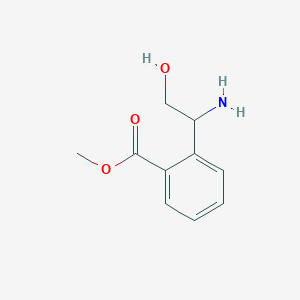
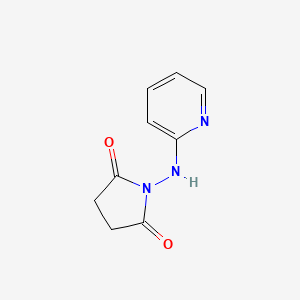

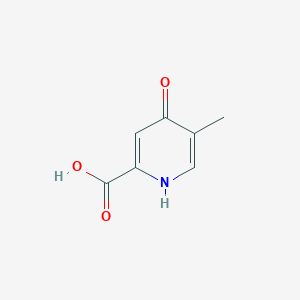

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)
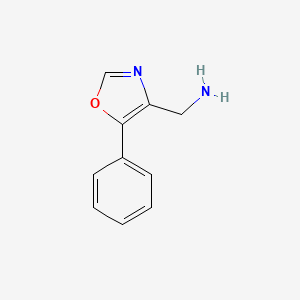
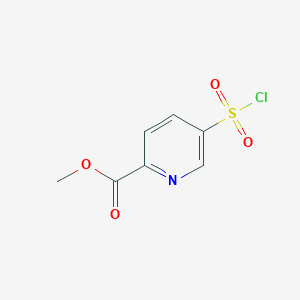

![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)
